7-(3-chlorobenzyl)-1,3-dimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(3-chlorobenzyl)-1,3-dimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethyl group, and a methylphenoxy group attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorobenzyl)-1,3-dimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride and a suitable base.
Attachment of the Methylphenoxy Group: The methylphenoxy group can be attached through an etherification reaction using 3-methylphenol and an appropriate alkylating agent.
Dimethylation: The dimethyl groups can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorobenzyl)-1,3-dimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
7-(3-chlorobenzyl)-1,3-dimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(3-chlorobenzyl)-1,3-dimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-chlorobenzyl)-1,3-dimethyl-8-(4-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione
- 7-(3-fluorobenzyl)-1,3-dimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-(3-chlorobenzyl)-1,3-dimethyl-8-(3-methylphenoxy)-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl and methylphenoxy groups may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H19ClN4O3 |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
7-[(3-chlorophenyl)methyl]-1,3-dimethyl-8-(3-methylphenoxy)purine-2,6-dione |
InChI |
InChI=1S/C21H19ClN4O3/c1-13-6-4-9-16(10-13)29-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)12-14-7-5-8-15(22)11-14/h4-11H,12H2,1-3H3 |
InChI Key |
UZBFOTVQHNBGAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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